molecular formula C20H24N2 B13930067 Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- CAS No. 61450-42-8

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene-

Cat. No.: B13930067
CAS No.: 61450-42-8
M. Wt: 292.4 g/mol
InChI Key: CDVZCMUXAWBBTO-UHFFFAOYSA-N
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Description

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a dibenzo(a,d)cycloheptene moiety, which adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the reagents used.

Scientific Research Applications

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-2-methylisoindoline
  • 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)piperazine

Uniqueness

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- is unique due to its specific structural features, such as the azetidine ring and the dibenzo(a,d)cycloheptene moiety

Properties

CAS No.

61450-42-8

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

N-methyl-1-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine

InChI

InChI=1S/C20H24N2/c1-21-12-15-13-22(14-15)20-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3

InChI Key

CDVZCMUXAWBBTO-UHFFFAOYSA-N

Canonical SMILES

CNCC1CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24

Origin of Product

United States

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